

# Application Notes and Protocols for (DHQ)2PHAL-Catalyzed Dihydroxylation of Terminal Olefins

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## Compound of Interest

Compound Name: *(Dhq)2phal*

Cat. No.: B110519

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These application notes provide a comprehensive overview and detailed protocols for the enantioselective dihydroxylation of terminal olefins utilizing the chiral ligand **(DHQ)2PHAL**. This reaction, a cornerstone of asymmetric synthesis, is a specific application of the Sharpless Asymmetric Dihydroxylation, which furnishes chiral vicinal diols, crucial intermediates in the synthesis of pharmaceuticals and other biologically active compounds.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

The **(DHQ)2PHAL** ligand, derived from the cinchona alkaloid dihydroquinine, is a key component of the commercially available reagent mixture "AD-mix- $\alpha$ ". This mixture also contains the osmium source ( $K_2OsO_2(OH)_4$ ), a stoichiometric reoxidant ( $K_3Fe(CN)_6$ ), and a base ( $K_2CO_3$ ), providing a convenient and reliable system for asymmetric dihydroxylation. The use of a catalytic amount of the expensive and toxic osmium tetroxide is a significant advantage of this method, with the stoichiometric oxidant regenerating the active Os(VIII) species in the catalytic cycle.

## Stereoselectivity

The choice of the chiral ligand dictates the facial selectivity of the dihydroxylation. The **(DHQ)2PHAL** ligand directs the hydroxylation to the  $\alpha$ -face of the olefin when the substituents are arranged according to the Sharpless mnemonic. For terminal olefins ( $R-CH=CH_2$ ), this generally leads to the formation of the (R)-diol. Conversely, its pseudoenantiomer,

(DHQD)2PHAL (found in AD-mix- $\beta$ ), directs the dihydroxylation to the  $\beta$ -face, typically yielding the (S)-diol.

## Data Presentation: Dihydroxylation of Terminal Olefins with (DHQ)2PHAL (AD-mix- $\alpha$ )

The following table summarizes the results for the asymmetric dihydroxylation of various terminal olefins using (DHQ)2PHAL as the chiral ligand.

Olefin Substrate	Product	Yield (%)	Enantiomeric Excess (ee, %)
Styrene	(R)-1-Phenyl-1,2-ethanediol	77	94
1-Hexene	(R)-1,2-Hexanediol	99	92
1-Vinylnaphthalene	(R)-1-(1-Naphthyl)-1,2-ethanediol	93	8 (with immobilized ligand)

Note: The data for 1-Vinylnaphthalene was obtained using an immobilized (DHQD)2PHAL ligand which may account for the lower enantioselectivity. Data for Styrene and 1-Hexene are representative examples of the high selectivity achievable with this method.

## Experimental Protocols

### General Protocol for Asymmetric Dihydroxylation of a Terminal Olefin using AD-mix- $\alpha$

This protocol is a general guideline for the dihydroxylation of 1 mmol of a terminal olefin.

#### Materials:

- AD-mix- $\alpha$
- Terminal olefin

- tert-Butanol
- Water
- Ethyl acetate
- Anhydrous sodium sulfite or sodium thiosulfate
- Anhydrous magnesium sulfate
- Silica gel
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator

**Procedure:**

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar, combine AD-mix- $\alpha$  (approximately 1.4 g per 1 mmol of olefin) with a 1:1 mixture of tert-butanol and water (10 mL total volume per 1.4 g of AD-mix- $\alpha$ ).
- **Dissolution:** Stir the mixture vigorously at room temperature until all solids dissolve, resulting in two clear phases. The lower aqueous phase should be a bright yellow color.
- **Cooling:** Cool the reaction mixture to 0 °C in an ice bath. Some salts may precipitate upon cooling.
- **Substrate Addition:** Add the terminal olefin (1 mmol) to the cooled, stirring reaction mixture.
- **Reaction Monitoring:** Continue to stir the mixture vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).

- **Quenching:** Upon completion of the reaction (typically 6-24 hours), quench the reaction by adding a solid quenching agent such as sodium sulfite or sodium thiosulfate (approximately 1.5 g per 1.4 g of AD-mix- $\alpha$ ). Stir the mixture for about 1 hour, during which the color should change from yellow/brown to a lighter shade.
- **Extraction:** Add ethyl acetate (10 mL) to the reaction mixture and stir for a few minutes. Allow the layers to separate. If the product is water-soluble, repeated extractions with ethyl acetate may be necessary.
- **Separation:** Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with additional portions of ethyl acetate (2 x 10 mL).
- **Drying and Filtration:** Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and wash the filter cake with ethyl acetate.
- **Solvent Removal:** Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude diol.
- **Purification:** Purify the crude product by flash chromatography on silica gel or by recrystallization to obtain the pure vicinal diol.

#### Safety Precautions:

- AD-mix contains osmium, which is highly toxic. Handle the reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, lab coat, safety glasses).
- AD-mix also contains potassium ferricyanide, which can release cyanide gas if acidified. NEVER add acid to the AD-mix or the reaction waste.
- Dispose of all osmium-containing waste in a designated, properly labeled waste container.

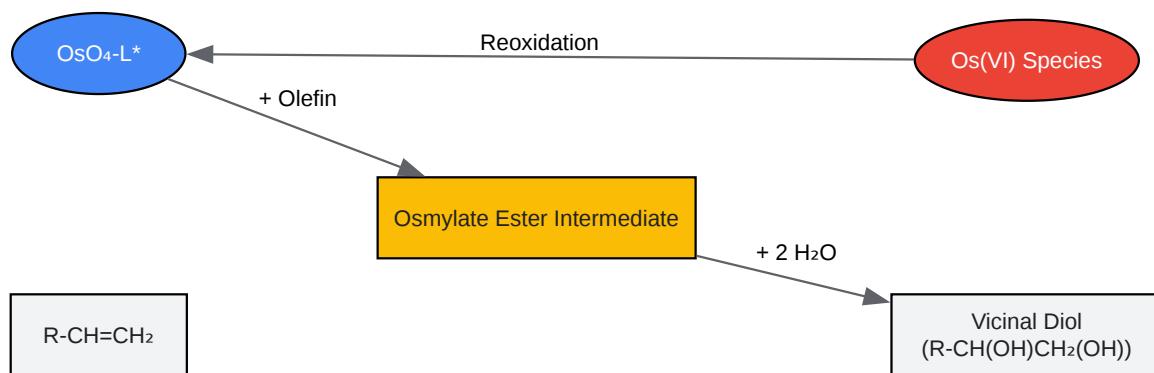
## Visualizations

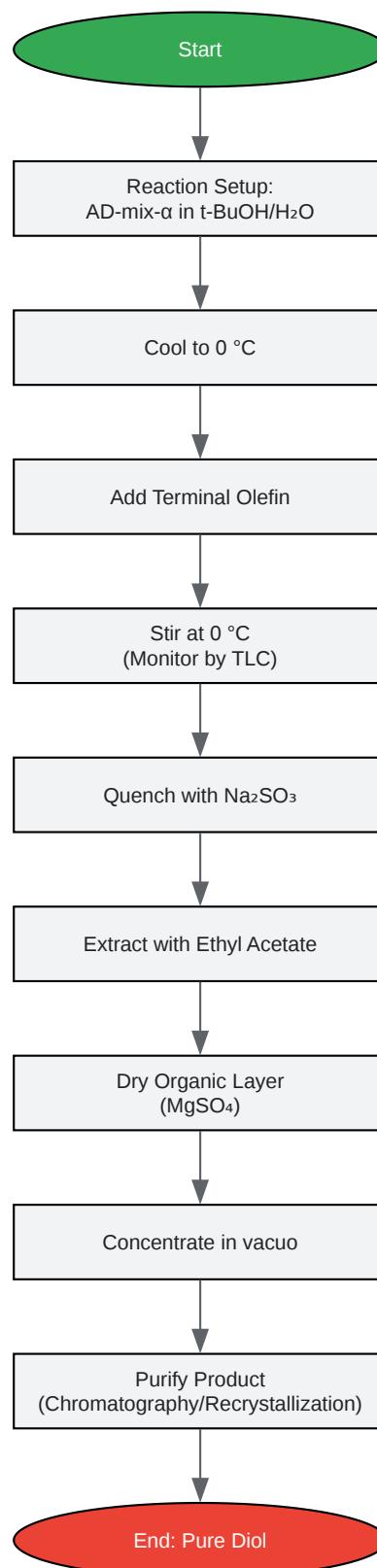
### Catalytic Cycle of Sharpless Asymmetric Dihydroxylation

Reoxidation  
( $K_3Fe(CN)_6$ )

Hydrolysis  
(2  $H_2O$ )

[3+2] Cycloaddition





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